2-Hydrazinyl-4,5-diphenyl-1,3-selenazole
Description
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole is a heterocyclic compound featuring a five-membered selenazole ring with selenium and nitrogen as heteroatoms. The molecule is substituted with a hydrazinyl group at position 2 and phenyl groups at positions 4 and 5. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. Selenium’s larger atomic radius and lower electronegativity compared to sulfur or oxygen may enhance its ability to participate in redox reactions and modulate enzyme interactions .
Properties
CAS No. |
73753-35-2 |
|---|---|
Molecular Formula |
C15H13N3Se |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
(4,5-diphenyl-1,3-selenazol-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N3Se/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18) |
InChI Key |
MHOWFMDISFAHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Se]C(=N2)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole typically involves the reaction of hydrazine derivatives with selenazole precursors. One common method includes the heteroannulation of hydrazino derivatives with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . The reaction conditions often require acidic or basic media to facilitate the Dimroth rearrangement, leading to the formation of the selenazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
MAO Inhibition: It inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below compares 2-hydrazinyl-4,5-diphenyl-1,3-selenazole with structurally related heterocycles, emphasizing key differences in substituents, heteroatoms, and bioactivity.
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Bioactivities | Unique Features |
|---|---|---|---|---|---|
| This compound | 1,3-selenazole | Hydrazinyl, 4,5-diphenyl | ~353.3 (estimated) | Potential anticancer, antimicrobial | Selenium core enhances redox activity; diphenyl groups improve lipophilicity . |
| 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide | 1,3-imidazole | Hydrazinyl, hydroiodide salt | 318.16 | Antimicrobial, anticancer | Hydroiodide salt improves solubility; imidazole ring supports enzyme inhibition . |
| N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide | 1,3-thiazole | Diphenyl, propanamide | ~447.5 (estimated) | Anti-inflammatory, cytotoxic | Thiazole sulfur participates in hydrogen bonding; propanamide enhances target affinity . |
| 3-Hydrazinyl-4-methyl-5-[2-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole | 1,2,4-triazole | Hydrazinyl, phenoxyethyl chain | ~291.3 (estimated) | Enhanced lipophilicity | Phenoxyethyl chain increases membrane permeability; triazole enables metal coordination . |
| 1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | 1,3-imidazole | Sulfonyl, sulfanyl groups | ~452.9 (estimated) | Unique receptor interaction | Electron-withdrawing groups (nitro, sulfonyl) enhance chemical stability and reactivity . |
Key Research Findings
(a) Role of Heteroatoms
- Selenium vs. Sulfur/Nitrogen: The selenazole core in this compound exhibits distinct redox behavior compared to sulfur-containing thiazoles or nitrogen-based imidazoles.
- Thiazole Derivatives : Compounds like N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide demonstrate moderate cytotoxicity against cancer cell lines, attributed to sulfur’s hydrogen-bonding capacity .
(b) Substituent Effects
- Hydrazinyl Group : Present in both selenazole and imidazole derivatives, this group enables Schiff base formation and metal chelation, critical for enzyme inhibition or antimicrobial activity .
- Diphenyl Substituents : These groups enhance lipophilicity and π-π stacking, as seen in 4,5-diphenyl-1,3-oxazole-2-thiol (), improving membrane permeability and target binding .
(c) Bioactivity Trends
- Anticancer Potential: Imidazole and thiazole derivatives show cytotoxicity via apoptosis induction, suggesting that the selenazole analog may exhibit similar or enhanced activity due to selenium’s pro-oxidant properties .
- Antimicrobial Activity : Hydrazinyl-imidazole derivatives (e.g., ) inhibit microbial growth by disrupting enzyme function, a mechanism likely shared by the selenazole compound .
Data-Driven Insights
Table 2: Comparative Physicochemical Properties
| Property | This compound | 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide | N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.8 (estimated) | ~1.2 | ~4.5 |
| Water Solubility | Low | High (due to hydroiodide) | Moderate |
| Melting Point | 180–185°C (estimated) | 210–215°C | 160–165°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
